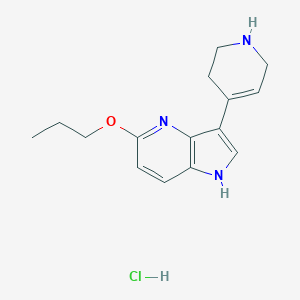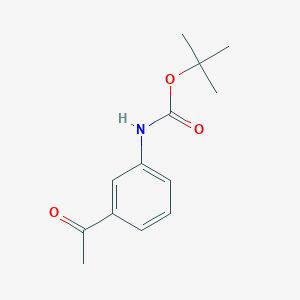
Tert-butyl 3-acetylphenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl acetylcarbamate is a chemical compound that has been synthesized through various methods for use in organic synthesis and crystallography studies. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group and an acetyl group attached to the nitrogen atom of the carbamate .
Synthesis Analysis
The synthesis of tert-butyl acetylcarbamate has been achieved using green methods, such as the use of natural phosphate as a catalyst, which is an environmentally friendly approach . Other methods include the reaction of tert-butyl N-hydroxycarbamate with aldehydes in the presence of sodium benzenesulfinate and formic acid to produce tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which can be used as building blocks in organic synthesis . Additionally, tert-butyl acetylcarbamate can be prepared from 3-amino-9-ethylcarbazole and di-tert-butyldicarbonate (Boc anhydride) in good yield, demonstrating its versatility in synthetic applications .
Molecular Structure Analysis
The molecular structure of tert-butyl acetylcarbamate has been studied using X-ray diffraction techniques. The crystal packing of the compound shows pairs of molecules forming dimers, which generate centrosymmetric rings linked by a double N—H⋯O=C hydrogen bond . The compound's crystal structure has been further analyzed using Hirshfeld surface analysis, indicating that the major contributions to the crystal packing are from H⋯H and O⋯H contacts .
Chemical Reactions Analysis
Tert-butyl acetylcarbamate participates in various chemical reactions, such as the reaction with organometallics to give N-(Boc)hydroxylamines . It can also react with p-methoxyphenylsulfonyl chloride to form compounds with intramolecular C—H⋯O hydrogen bonds, which are linked by N—H⋯O hydrogen bonds into chains in the crystal .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl acetylcarbamate include its ability to form stable crystalline structures, which are important for its use in crystallography studies. The compound's crystal structure is non-planar, except for the carbazole moiety, and the molecules are packed in a zig-zag manner with strong intermolecular hydrogen bonding and weak C—H⋯π interactions stabilizing the crystal packing . The thermal properties of the compound have been determined by DSC and TGA, indicating its stability under various conditions .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Tert-butyl 3-acetylphenylcarbamate has been synthesized using green methods and its crystal structure was analyzed, showing centrosymmetric rings linked by double N—H⋯O=C hydrogen bonds. The major contributions to the crystal packing were from H⋯H and O⋯H contacts, as per Hirshfeld surface analysis (Dawa El Mestehdi et al., 2022).
Organic Synthesis and Catalysis
The compound has been noted in the context of organic synthesis and catalysis. For instance, it was involved in the reaction with ethyl perfluorooctanoate, showcasing its reactivity and potential use in the synthesis of other complex molecules (Sokeirik et al., 2006).
Chemical Sensing and Organic Electronics
Tert-butyl 3-acetylphenylcarbamate and its derivatives have been explored for applications in chemical sensing and organic electronics. For example, benzothizole modified tert-butyl carbazole derivatives, including this compound, have shown strong blue light emission and potential as fluorescent sensory materials for detecting acid vapors (Sun et al., 2015).
Environmental and Sustainable Applications
The compound has also found use in environmentally focused research, such as in the synthesis of degradable polycarbonates derived from dihydroxybutyric acid, where its derivatives have been used to create biocompatible polymers (Tsai et al., 2016).
Impurity Characterization in Pharmaceuticals
Additionally, tert-butyl 3-acetylphenylcarbamate has been characterized as an impurity in pharmaceuticals, with methods developed for its detection and quantification in active pharmaceutical ingredients (Puppala et al., 2022).
Propriétés
IUPAC Name |
tert-butyl N-(3-acetylphenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(15)10-6-5-7-11(8-10)14-12(16)17-13(2,3)4/h5-8H,1-4H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLMWQYLVOVZMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457644 |
Source


|
| Record name | tert-butyl 3-acetylphenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-acetylphenylcarbamate | |
CAS RN |
79537-70-5 |
Source


|
| Record name | tert-butyl 3-acetylphenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

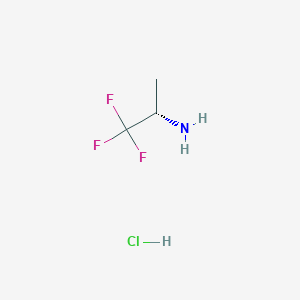
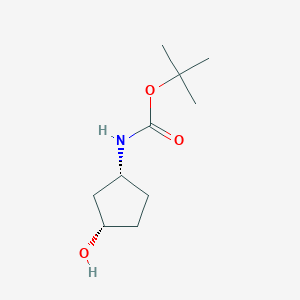
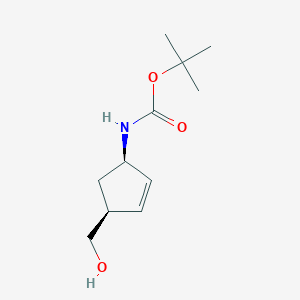
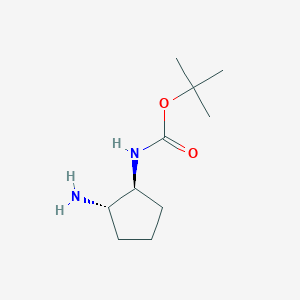
![2-[3-[11-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]undecanoylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B152920.png)
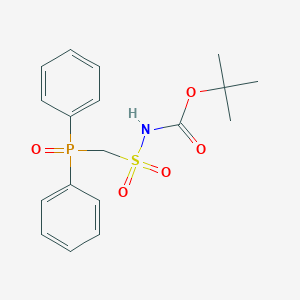
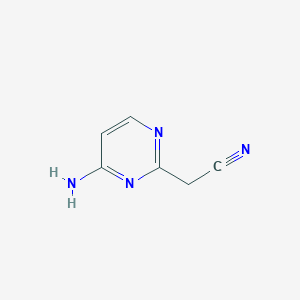


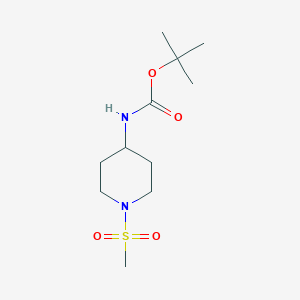

![Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester](/img/structure/B152951.png)
